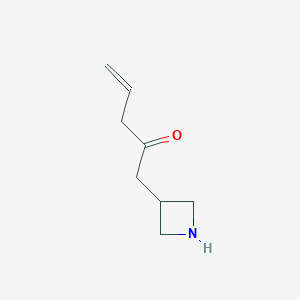
1-(Azetidin-3-yl)pent-4-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azetidin-3-yl)pent-4-en-2-one is a chemical compound with the molecular formula C8H13NO It is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing ring, attached to a pentenone chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)pent-4-en-2-one can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . These methods provide efficient routes to obtain the desired azetidine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(Azetidin-3-yl)pent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced azetidine derivatives.
科学研究应用
1-(Azetidin-3-yl)pent-4-en-2-one has several scientific research applications:
作用机制
The mechanism of action of 1-(Azetidin-3-yl)pent-4-en-2-one involves its interaction with molecular targets and pathways within biological systems. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting tubulin polymerization in cancer cells .
相似化合物的比较
1-(Azetidin-3-yl)pent-4-en-2-one can be compared with other azetidine derivatives, such as:
1-(Azetidin-3-yl)-4-chloropent-4-en-2-one: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and applications.
3-(Prop-1-en-2-yl)azetidin-2-one: This compound is used as a colchicine-binding site inhibitor and has shown significant antiproliferative activity in cancer cells.
The uniqueness of this compound lies in its specific structural features and the versatility of its applications in various fields.
属性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC 名称 |
1-(azetidin-3-yl)pent-4-en-2-one |
InChI |
InChI=1S/C8H13NO/c1-2-3-8(10)4-7-5-9-6-7/h2,7,9H,1,3-6H2 |
InChI 键 |
VKMDDWCBPKVMAV-UHFFFAOYSA-N |
规范 SMILES |
C=CCC(=O)CC1CNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Benzyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13167310.png)









![({[4-(Bromomethyl)hexyl]oxy}methyl)benzene](/img/structure/B13167368.png)
![5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13167371.png)


